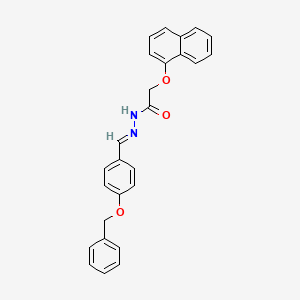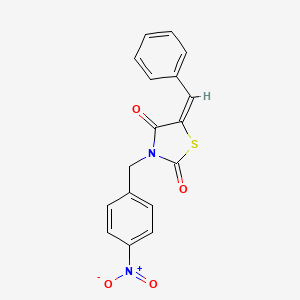
N'-(4-(Benzyloxy)benzylidene)-2-(1-naphthyloxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-(Benciloxi)bencilideno)-2-(1-naftiloxi)acetohidrazida es un compuesto orgánico que presenta una estructura compleja con grupos funcionales tanto benciloxi como naftiloxi.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N’-(4-(Benciloxi)bencilideno)-2-(1-naftiloxi)acetohidrazida típicamente implica un proceso de múltiples pasos. Un método común incluye la reacción de condensación entre 4-(benciloxi)benzaldehído y 2-(1-naftiloxi)acetohidrazida en condiciones ácidas o básicas. La reacción a menudo se lleva a cabo en un solvente como etanol o metanol, y el producto se purifica mediante recristalización.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implicaría escalar los métodos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para aumentar el rendimiento y la pureza, así como implementar procesos de flujo continuo para mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
N’-(4-(Benciloxi)bencilideno)-2-(1-naftiloxi)acetohidrazida puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Puede reducirse para formar derivados de hidrazina.
Sustitución: Los grupos benciloxi y naftiloxi pueden participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan a menudo agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de aluminio y litio (LiAlH₄).
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas para sustituir los grupos benciloxi o naftiloxi.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de benciloxibenzaldehído, mientras que la reducción podría producir derivados de hidrazina.
Aplicaciones Científicas De Investigación
N’-(4-(Benciloxi)bencilideno)-2-(1-naftiloxi)acetohidrazida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades químicas específicas.
Mecanismo De Acción
El mecanismo por el cual N’-(4-(Benciloxi)bencilideno)-2-(1-naftiloxi)acetohidrazida ejerce sus efectos implica interacciones con objetivos moleculares como enzimas o receptores. Los grupos benciloxi y naftiloxi pueden interactuar con sitios específicos en estos objetivos, lo que lleva a cambios en su actividad. Las vías involucradas pueden incluir vías de transducción de señales que regulan los procesos celulares.
Comparación Con Compuestos Similares
Compuestos Similares
- N-bencil-4-{[(1-naftiloxi)acetil]amino}benzamida
- N-[4-(1-naftiloxi)fenil]benzamida
Unicidad
N’-(4-(Benciloxi)bencilideno)-2-(1-naftiloxi)acetohidrazida es única debido a su combinación específica de grupos benciloxi y naftiloxi, que confieren propiedades químicas distintas y posibles actividades biológicas. Esto la convierte en un compuesto valioso para la investigación y el desarrollo en varios campos científicos.
Propiedades
Número CAS |
302910-16-3 |
|---|---|
Fórmula molecular |
C26H22N2O3 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
2-naphthalen-1-yloxy-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H22N2O3/c29-26(19-31-25-12-6-10-22-9-4-5-11-24(22)25)28-27-17-20-13-15-23(16-14-20)30-18-21-7-2-1-3-8-21/h1-17H,18-19H2,(H,28,29)/b27-17+ |
Clave InChI |
CPKGUCCBAABHJQ-WPWMEQJKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=CC4=CC=CC=C43 |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)COC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-cyclohexyl-4-{[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11975065.png)
![9-Bromo-5-(3-bromophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11975069.png)

![4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11975081.png)

![N'-[(E)-(2-Methyl-1H-indol-3-YL)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)propanohydrazide](/img/structure/B11975095.png)
![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B11975112.png)
![5,20-dimethylundecacyclo[22.6.6.69,16.02,23.04,21.06,19.08,17.010,15.025,30.031,36.037,42]dotetraconta-2,4,6,8(17),10,12,14,18,20,22,25,27,29,31,33,35,37,39,41-nonadecaene](/img/structure/B11975115.png)
![2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11975124.png)
![2-Ethyl-3-methyl-1-(2,4,5-trichloroanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11975125.png)
![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975130.png)

![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975137.png)
![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-nitrobenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11975143.png)
